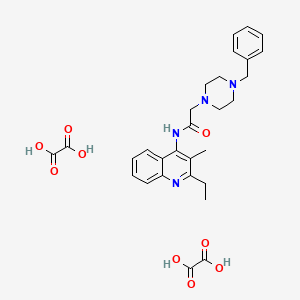
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide
説明
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule that has been widely used in scientific research for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the flow of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. In
作用機序
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 acts as a competitive inhibitor of CFTR, binding to the ATP-binding site of the protein and preventing its activation. This inhibition leads to a decrease in chloride ion transport across cell membranes, which can have a variety of downstream effects on cellular and physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro, N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride ion transport in a dose-dependent manner, with an IC50 value of around 300 nM. In vivo, N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 has been shown to reduce CFTR-mediated chloride ion transport in the sweat glands of healthy volunteers, indicating that it can effectively inhibit CFTR function in humans.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 is its specificity for CFTR, which allows researchers to study the effects of CFTR inhibition without affecting other ion channels or transporters. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR function in some experimental systems. Additionally, N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 has been shown to have some off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172. One area of interest is the development of more potent and selective CFTR inhibitors, which could improve the efficacy of CFTR-targeted therapies for cystic fibrosis. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the role of CFTR in other disease states, such as cancer and inflammatory bowel disease, which could lead to new applications for N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 in these areas.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 has been used extensively in scientific research to study the role of CFTR in various cellular processes and disease states. One of the main applications of N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamideor-172 is in the development of new therapies for cystic fibrosis. By inhibiting CFTR function, researchers can study the effects of CFTR dysfunction on cellular and physiological processes, and identify potential targets for drug development.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-7-4-10(15)8-12(13)17-14(18)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIENCCWZGWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248199 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196804-61-2 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196804-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)


![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)